

Sometribove's Economic Impact in Dairy Production: A Comparative Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Sometribove**

Cat. No.: **B1166347**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of **sometribove** (recombinant bovine somatotropin, rbST) with other dairy production alternatives, supported by experimental data. The following sections detail the economic impact, performance metrics, and underlying mechanisms of rbST, offering a comprehensive resource for research and development in dairy science.

Performance and Economic Impact: A Data-Driven Comparison

Sometribove is a synthetic form of bovine somatotropin that has been demonstrated to increase milk production in dairy cows.^[1] Its economic value is primarily derived from enhancing the milk output of existing herds, thereby spreading fixed costs over a greater volume of production and increasing profit margins for dairy farms.^[2]

Milk Yield

Treatment with **sometribove** consistently leads to a significant increase in milk production. A meta-analysis of 26 studies indicated that rbST administration increases milk yield by an average of 4.0 kg per day per cow.^[3] Another meta-analysis found that rbST increased milk production by 11.3% in primiparous (first-calf) cows and 15.6% in multiparous cows.^[4]

Table 1: Effect of **Sometribove** (rbST) on Milk Yield in Dairy Cows

Study/Analysis	Treatment Group	Control Group	Increase in Milk Yield	Citation
St-Pierre et al. (2014) Meta-analysis	rbST-treated	Untreated	4.0 kg/day	[3]
Dohoo et al. (2003) Meta-analysis (Primiparous)	rbST-treated	Untreated	3.0 kg/day (11.3%)	[4]
Dohoo et al. (2003) Meta-analysis (Multiparous)	rbST-treated	Untreated	4.3 kg/day (15.6%)	[4]
Abaş & Özpinar	rbST-treated	Placebo	20.30% (Weeks 10-18), 11.30% (Weeks 20-28)	[5]
Collier et al. (2001)	bST-treated	Untreated	932 kg greater 305-day test-day milk yield	[6]

Feed Intake and Efficiency

The increased milk production in cows treated with **sometribove** is accompanied by a corresponding increase in dry matter intake (DMI). Research indicates that DMI typically increases by 6% to 8% in treated cows.[7] Despite the higher feed consumption, the efficiency of converting feed to milk is enhanced.[8]

Table 2: Effect of **Sometribove** (rbST) on Dry Matter Intake (DMI) and Feed Efficiency

Study/Analysis	DMI Increase	Feed Efficiency Improvement	Citation
Dohoo et al. (2003) Meta-analysis	1.5 kg/day	Not explicitly stated, but implied by greater milk yield increase relative to DMI increase.	[4]
Burton & Macleod	Not significantly altered	6.7% to 9.7% increase in kg milk/kg DMI	[8]
Nebraska Extension	6% to 8%	Increased persistency of lactation contributes to overall efficiency.	[7]

Milk Composition

While **sometribove** significantly boosts milk volume, its effects on milk composition are generally minor. Some studies have reported slight, temporary changes in milk fat and protein percentages, but these are often not statistically significant or of practical consequence to the dairy industry.[4][9] A recent study observed less saturated fatty acid profiles and minor changes in mineral and protein content in milk from treated animals.[10]

Table 3: Effect of **Sometribove** (rbST) on Milk Composition

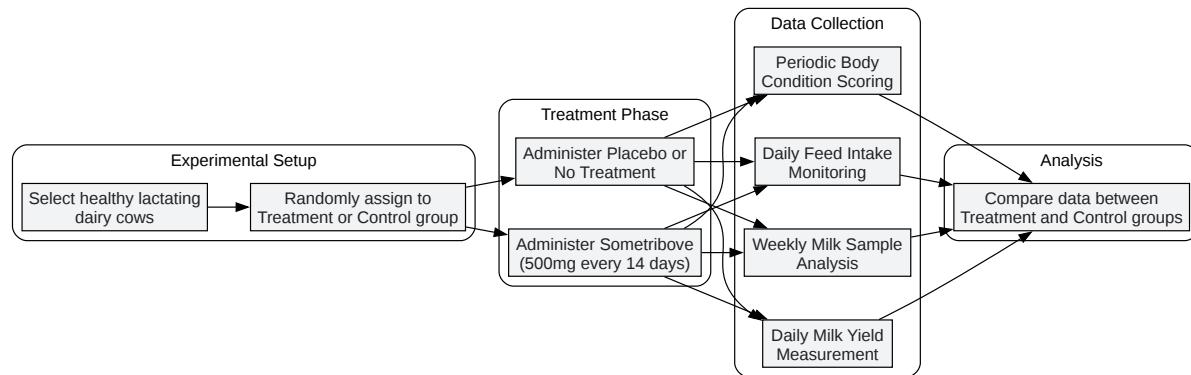
Study	Milk Fat %	Milk Protein %	Lactose %	Citation
Dohoo et al. (2003) Meta-analysis	Very small increase	Small positive effect in multiparous cows	Very small effects	[4]
Burton & Macleod	Unaltered	Decreased by 0.1-0.16 percentage units	Unaltered	[8]
Abaş & Özpinar (Weeks 10-18)	Increased by 5.40%	Not significantly changed	Increased by 6.70%	[5]
Abaş & Özpinar (Weeks 20-28)	Increased by 1.60%	Not significantly changed	Not significantly changed	[5]

Comparison with Alternatives

The use of **sometribove** can be compared with other strategies aimed at enhancing dairy production, such as nutritional management and genetic selection.

Nutritional Strategies: Nutritional interventions, such as the use of feed additives like isoacids, have been shown to increase milk yield, though the response can be inconsistent.[8] For instance, the feed additive "Isoplus" has been shown to increase milk production by up to 1.91 kg/cow/day after three months of feeding.[8] Optimizing dietary protein and energy content is also a critical factor in maximizing milk production, with or without the use of rbST.[7]

Genetic Selection: Genetic improvement has been a cornerstone of increased dairy productivity, with milk production per cow nearly tripling since 1960.[11] Modern genetic selection focuses not only on milk yield but also on traits related to animal health, fertility, and feed efficiency.[12] The economic gains from genetic improvement are substantial, with significant differences in lifetime net present value observed between animals of high and low genetic merit.[13] While genetic selection offers long-term, cumulative gains, **sometribove** provides a more immediate increase in production.


Experimental Protocols

The following are detailed methodologies for key experiments cited in this guide.

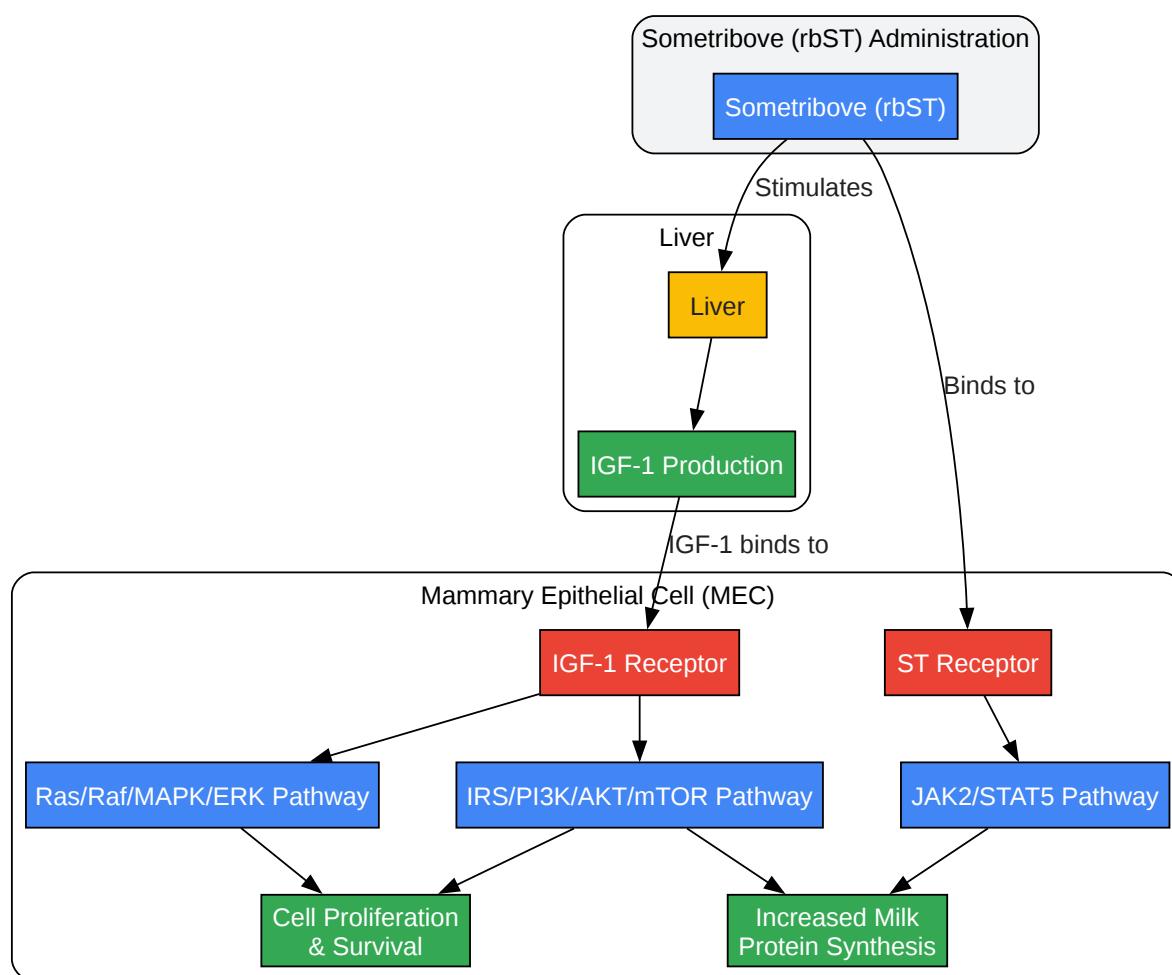
Sometribove Administration and Milk Yield Analysis

- Objective: To determine the effect of **sometribove** on milk yield and composition.
- Animal Selection: Primiparous and multiparous Holstein cows, free of metabolic disorders and mastitis, are typically used.[14]
- Treatment Protocol:
 - Dosage: 500 mg of **sometribove** administered subcutaneously.[10][15]
 - Frequency: Injections are given every 14 days.[1][10][15]
 - Initiation of Treatment: Treatment typically begins between 57 and 70 days postpartum, following the peak of natural lactation.[10][15]
 - Duration: Treatment continues for the remainder of the lactation period.[6]
- Data Collection:
 - Milk Yield: Recorded daily for each cow.[16]
 - Milk Sampling: Milk samples are collected regularly (e.g., weekly) to analyze for fat, protein, lactose, and other components.[16]
 - Feed Intake: Dry matter intake is monitored daily.[8]
 - Body Condition Score: Assessed periodically to monitor the cow's energy balance.[4]
- Control Group: A control group of cows receives a placebo (e.g., sterile saline) or no treatment.[8][15]

Diagram of Experimental Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for a typical **sometribove** efficacy trial.


Signaling Pathways

The biological effects of **sometribove** are mediated through the insulin-like growth factor (IGF) system.^[9] Administration of rbST leads to an increase in circulating IGF-1, which in turn stimulates various cellular processes in the mammary gland.

Proposed Mechanism of Action of Sometribove (rbST)

The administration of rbST has both direct and indirect effects on milk production. Directly, it influences the basal metabolic rate and the mammary parenchyma. The effects on the mammary epithelial cells (MECs) are mediated by the binding of rbST to its receptor (ST-R), which activates the JAK2/STAT5 signaling pathway. Indirectly, and more significantly, rbST stimulates the liver to produce IGF-1. IGF-1 then binds to its receptor (IGF-1R) on MECs, which activates two key pathways: the IRS/PI3K/AKT/mTOR pathway and the Ras/Raf/MAPK/ERK

pathway. These pathways collectively promote cell proliferation and survival, and enhance the synthesis of milk proteins in the MECs.[\[2\]](#)

[Click to download full resolution via product page](#)

Caption: Signaling pathway of **sometribove** (rbST) in dairy cows.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Bovine Somatotropin (bST) | FDA [fda.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effect of two formulations of recombinant bovine somatotropin on milk production and body condition of cattle under intensive management in Peru - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A meta-analysis review of the effects of recombinant bovine somatotropin: 1. Methodology and effects on production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Academic Journals [online-journals.tubitak.gov.tr]
- 6. Effects of sustained release bovine somatotropin (sometribove) on animal health in commercial dairy herds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. extensionpubs.unl.edu [extensionpubs.unl.edu]
- 8. bovine-ojs-tamu.tdl.org [bovine-ojs-tamu.tdl.org]
- 9. Bovine somatotropin - Wikipedia [en.wikipedia.org]
- 10. Impact of Recombinant Bovine Somatotropin on Bovine Milk Composition and Fatty Acidome: A Multidose Longitudinal Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The effects of breeding and selection on lactation in dairy cattle - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Review: Genetic selection of high-yielding dairy cattle toward sustainable farming systems in a rapidly changing world - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. agener.com.br [agener.com.br]
- 16. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Sometribove's Economic Impact in Dairy Production: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1166347#sometribove-s-economic-impact-in-dairy-production-research>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com